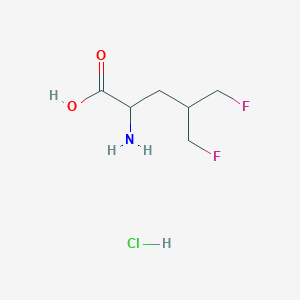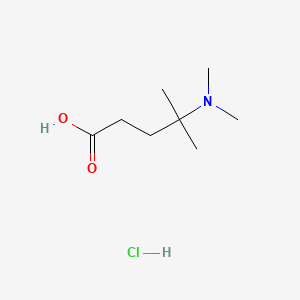
4-(Dimethylamino)-4-methylpentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-4-methylpentanoic acid hydrochloride is a chemical compound commonly used in various scientific research and industrial applications. It is known for its role in peptide synthesis and as a pharmaceutical intermediate . The compound is characterized by its molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-methylpentanoic acid hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method includes the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with a suitable carboxylic acid derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making the compound suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .
Scientific Research Applications
4-(Dimethylamino)-4-methylpentanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its dimethylamino group enhances its reactivity, making it a valuable intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A related compound with similar reactivity but different applications.
4-(Dimethylamino)pyridine: Another compound with a dimethylamino group, used as a catalyst in organic synthesis.
N,N-Dimethylglycine: Shares structural similarities but has distinct biological roles.
Uniqueness
4-(Dimethylamino)-4-methylpentanoic acid hydrochloride is unique due to its specific structure, which combines a dimethylamino group with a carboxylic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in both research and industrial applications .
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
4-(dimethylamino)-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,9(3)4)6-5-7(10)11;/h5-6H2,1-4H3,(H,10,11);1H |
InChI Key |
JSQSSMNIKKGJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)
![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
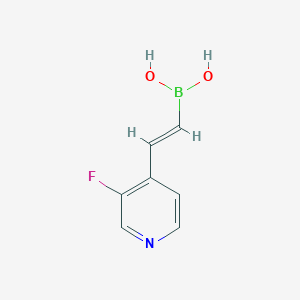
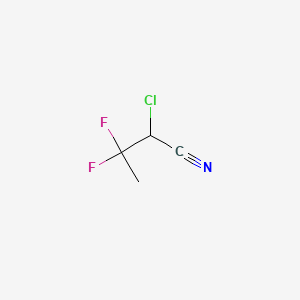
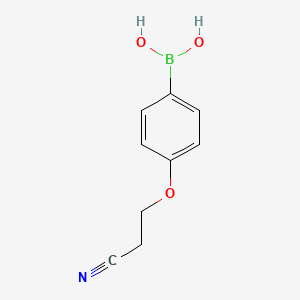
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
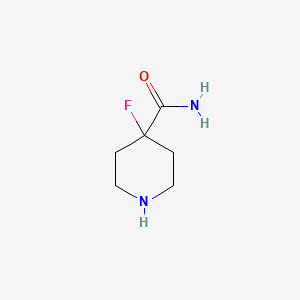
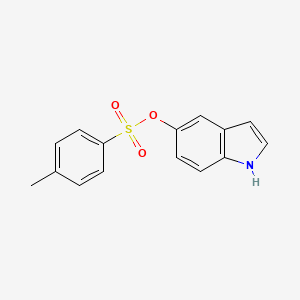
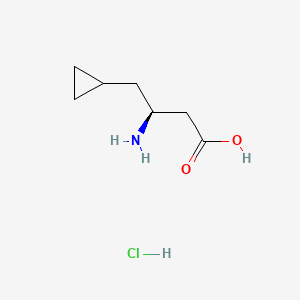
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
